molecular formula C25H28FN9O B12404253 Irak4-IN-14

Irak4-IN-14

Katalognummer: B12404253
Molekulargewicht: 489.5 g/mol
InChI-Schlüssel: SZURKEABSBIIMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Irak4-IN-14 is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a crucial serine/threonine kinase involved in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways play significant roles in immune responses, inflammation, and the progression of various diseases, including cancer and autoimmune disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Irak4-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .

Analyse Chemischer Reaktionen

Types of Reactions

Irak4-IN-14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Wissenschaftliche Forschungsanwendungen

Irak4-IN-14 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of IRAK4 and its effects on various signaling pathways.

    Biology: Employed in research to understand the role of IRAK4 in immune responses and inflammation.

    Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases, cancers, and inflammatory disorders.

    Industry: Utilized in the development of new drugs targeting IRAK4 and related pathways .

Wirkmechanismus

Irak4-IN-14 exerts its effects by selectively inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling cascade initiated by TLRs and IL-1Rs, leading to the suppression of downstream pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways are crucial for the production of pro-inflammatory cytokines and the survival of malignant cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Irak4-IN-14 is unique due to its high selectivity and potency in inhibiting IRAK4. This makes it a valuable tool for studying the specific roles of IRAK4 in various biological processes and for developing targeted therapies .

Eigenschaften

Molekularformel

C25H28FN9O

Molekulargewicht

489.5 g/mol

IUPAC-Name

7-fluoro-4-(1-methylcyclopropyl)oxy-N-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]-6-(2-methylpyrimidin-5-yl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C25H28FN9O/c1-15-27-11-16(12-28-15)21-19(26)10-20-22(32-21)23(36-25(2)6-7-25)33-24(31-20)30-17-13-29-35(14-17)18-4-8-34(3)9-5-18/h10-14,18H,4-9H2,1-3H3,(H,30,31,33)

InChI-Schlüssel

SZURKEABSBIIMJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C=N1)C2=C(C=C3C(=N2)C(=NC(=N3)NC4=CN(N=C4)C5CCN(CC5)C)OC6(CC6)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.